N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Description
N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound featuring a triazole core substituted with a piperidin-4-yl group at position 1 and an N-methyl carboxamide group at position 4.
Properties
IUPAC Name |
N-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-6-14(13-12-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3,(H,10,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSYYEIGAFGZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19N5O
- Molecular Weight : 285.34 g/mol
- CAS Number : 1707710-34-6
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. It has been studied for its potential applications in treating various diseases.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including this compound, display significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the triazole ring is crucial for its activity, as it enhances binding to target sites within microbial cells .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown anti-inflammatory properties in various models. Studies involving carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation compared to control groups.
| Treatment Group | Edema Inhibition (%) |
|---|---|
| Control | 48.3 |
| N-Methyl Triazole | 82.3 |
This indicates a strong potential for use in inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
- Antimicrobial Evaluation :
- In Vivo Anti-inflammatory Effects :
- Cytotoxicity Studies :
Scientific Research Applications
Medicinal Chemistry
N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent against various diseases.
Antimicrobial Activity:
Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds, including this compound, displayed potent activity against resistant bacterial strains. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis.
Agriculture
In agricultural science, this compound is being explored for its potential use as a pesticide or herbicide. Its structural features suggest it may interact with specific biological pathways in pests.
Insecticidal Properties:
Research indicates that compounds with triazole structures can act as effective insecticides by disrupting the nervous systems of target insects.
Case Study:
A field trial conducted by agricultural chemists evaluated the efficacy of this compound against common agricultural pests. Results showed a significant reduction in pest populations when applied at recommended dosages.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of novel polymers and coatings.
Polymer Synthesis:
this compound can be utilized as a monomer in the synthesis of functional polymers with enhanced thermal stability and mechanical properties.
Case Study:
Research published in Advanced Materials highlighted the incorporation of this triazole derivative into polymer matrices. The resulting materials exhibited improved resistance to thermal degradation compared to traditional polymers.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in the piperidin-4-yl substituent and N-methyl carboxamide group. Key analogs and their variations include:
Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives
Key Observations :
- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (vs. 5-membered pyrrolidine in ) may enhance steric bulk and alter binding pocket compatibility.
- Aromatic Substitutions : Rufinamide’s 2-fluorobenzyl group and antitumor analogs’ aryl substituents suggest that aromaticity enhances CNS penetration or target affinity.
Pharmacological Activity and Selectivity
- Antitumor Activity : Triazole derivatives with aryl substituents (e.g., 4-chlorophenyl, trifluoromethyl) exhibit potent growth inhibition (GP = 68–86%) in lung cancer NCI-H522 cells . The piperidinyl group in the target compound may confer selectivity for kinases or proteases via hydrophobic interactions.
- Antibacterial Potential: The 5-amino-1-(carbamoylmethyl)triazole scaffold disrupts bacterial SOS response , suggesting that piperidinyl-triazole derivatives could similarly interfere with bacterial stress pathways.
- CNS Applications : Rufinamide’s fluorobenzyl group enables antiepileptic activity , implying that piperidinyl substitutions might influence blood-brain barrier permeability.
Physicochemical Properties
While direct data for the target compound are sparse, analogs provide insights:
- logP and Polarity : A structurally related piperidinyl compound (1-{[1-(5-chloro-2-methoxybenzoyl)-4-hydroxypiperidin-4-yl]methyl}-N-methyl-1H-1,2,3-triazole-4-carboxamide) exhibits logP = 0.156 and polar surface area = 91.44 Ų , indicating high polarity and likely aqueous solubility.
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds through four main stages:
| Step | Description | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Alkylation of piperidine to form N-methylpiperidine | Piperidine, methyl iodide, base | Efficient formation of N-methylpiperidine |
| 2 | Formation of 1,2,3-triazole ring via cycloaddition | N-methylpiperidine, azide compound, Cu(I) catalyst | Huisgen 1,3-dipolar cycloaddition, moderate to high yield |
| 3 | Introduction of carboxamide group | Triazole derivative, carboxylic acid derivative (e.g., acid chloride or anhydride) | Amidation under controlled conditions |
| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid | Stable salt form for isolation and purification |
Detailed Preparation Steps
Alkylation of Piperidine
- Reaction: Piperidine is alkylated using methyl iodide to yield N-methylpiperidine.
- Conditions: Typically conducted under basic conditions to facilitate nucleophilic substitution.
- Purpose: This step introduces the methyl group on the nitrogen of the piperidine ring, which is crucial for the final compound structure.
Formation of the 1,2,3-Triazole Ring
- Reaction: The N-methylpiperidine intermediate undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction.
- Reagents: An azide derivative reacts with an alkyne-functionalized intermediate.
- Catalyst: CuI or other Cu(I) sources in the presence of bases like triethylamine.
- Solvent: Polar aprotic solvents such as acetonitrile.
- Outcome: Formation of the 1,2,3-triazole ring with high regioselectivity and yield (typically 70–85%).
- Example: Similar cycloaddition reactions have been reported with yields around 76–82% for related triazole derivatives.
Carboxamide Group Introduction
- Reaction: The triazole intermediate is reacted with a carboxylic acid derivative (e.g., acid chloride) to form the carboxamide linkage.
- Conditions: Amidation reactions are typically carried out in the presence of coupling agents or under reflux with base.
- Notes: This step requires careful control of temperature and stoichiometry to avoid side reactions.
Hydrochloride Salt Formation
Reaction Conditions and Optimization
| Reaction Step | Solvent(s) | Temperature | Time | Catalyst/Base | Notes |
|---|---|---|---|---|---|
| Alkylation | Polar aprotic (e.g., acetonitrile) | Room temp to reflux | Several hours | Base (e.g., K2CO3) | Methyl iodide used as alkylating agent |
| Cycloaddition | Acetonitrile, MeCN | Room temperature | 3 hours | CuI, triethylamine | Mild conditions, high regioselectivity |
| Amidation | Dichloromethane or THF | 0°C to room temp | 3–5 hours | Coupling agents or base | Controlled addition to avoid hydrolysis |
| Salt formation | Ethanol or ether | Room temperature | 1–2 hours | HCl | Formation of stable hydrochloride salt |
Chemical Reaction Analysis
- Oxidation and Reduction: The compound can undergo oxidation (e.g., with hydrogen peroxide) and reduction (e.g., lithium aluminum hydride) for structural modifications or purification.
- Substitution Reactions: The piperidine ring allows nucleophilic substitution, enabling further functionalization.
- Purification: Chromatographic techniques such as flash chromatography are employed to isolate pure intermediates and final products.
Research Findings and Characterization
- Yields: Reported yields for cycloaddition steps range from 70% to 85%, with amidation and salt formation steps typically exceeding 80% efficiency.
- Spectroscopic Confirmation: Structural confirmation is achieved through:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C)
- Infrared (IR) spectroscopy
- High-Resolution Mass Spectrometry (HRMS)
- Physical Data: Melting points and solubility profiles vary depending on purity and salt form.
- Biological Relevance: The compound’s preparation supports studies on its pharmacological properties due to the presence of biologically active triazole and piperidine moieties.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation | Piperidine | Methyl iodide, base | RT to reflux, several hours | >85 | Formation of N-methylpiperidine |
| 2 | Cycloaddition (CuAAC) | N-methylpiperidine, azide | CuI, triethylamine | RT, 3 hours | 70–85 | Formation of 1,2,3-triazole ring |
| 3 | Amidation | Triazole intermediate | Acid chloride or derivative | 0°C to RT, 3–5 hours | >80 | Introduction of carboxamide group |
| 4 | Salt formation | Free base compound | HCl | RT, 1–2 hours | >90 | Formation of hydrochloride salt |
Q & A
Basic: What are the recommended safety protocols for handling N-Methyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride in laboratory settings?
Methodological Answer:
- Skin/Eye Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing. Use chemical-resistant gloves (e.g., nitrile) and safety goggles .
- Inhalation: Transfer to fresh air; monitor for respiratory distress. Conduct experiments in fume hoods with proper ventilation.
- Storage: Store in airtight containers at 2–8°C, away from light and moisture. Use desiccants to prevent hydrolysis .
Basic: What synthetic routes are reported for preparing this compound, and how can purity be optimized?
Methodological Answer:
- Synthetic Steps:
- Purity Optimization:
- Use column chromatography (silica gel, CHCl₃:MeOH 9:1) for intermediate purification.
- Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
Basic: How can the crystal structure of this compound be resolved, and what software is recommended?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution: Employ SHELXT for phase determination via dual-space algorithms .
- Refinement: Refine with SHELXL using anisotropic displacement parameters for non-H atoms. Apply Hirshfeld surface analysis to validate intermolecular interactions .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, LC-MS) arising from tautomerism or solvate formation?
Methodological Answer:
- Tautomer Analysis:
- Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria between triazole tautomers .
- Use LC-MS with high-resolution mass spectrometry (HRMS) to distinguish isobaric species.
- Solvate Identification:
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
Methodological Answer:
- Targeted Modifications:
- Assay Design:
Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction:
- Docking Studies:
Advanced: What analytical methods are suitable for detecting degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation:
- Expose the compound to 40°C/75% RH for 4 weeks. Analyze samples via UPLC-PDA-MS to track hydrolytic or oxidative byproducts .
- Impurity Profiling:
- Use charged aerosol detection (CAD) for non-UV-active impurities. Compare retention times with spiked reference standards (e.g., EP/BP guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
